molecular formula C5H6Cl2 B14711548 Bicyclo[1.1.1]pentane, 1,3-dichloro- CAS No. 22287-43-0

Bicyclo[1.1.1]pentane, 1,3-dichloro-

Cat. No.: B14711548
CAS No.: 22287-43-0
M. Wt: 137.00 g/mol
InChI Key: FDZVXJCKPLNRDM-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane, 1,3-dichloro-: is an organic compound belonging to the family of bicyclic bridged compounds. It is characterized by a highly strained molecular structure consisting of three rings of four carbon atoms each. This compound is a derivative of bicyclo[1.1.1]pentane, where two chlorine atoms are substituted at the 1 and 3 positions. The unique structure of bicyclo[1.1.1]pentane derivatives has garnered significant interest in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentane, 1,3-dichloro- typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction of the formed diketone. This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale . Another approach involves the radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is highly selective and can introduce up to four chlorine atoms without damaging the strained bicyclic cage .

Industrial Production Methods: Industrial production methods for bicyclo[1.1.1]pentane, 1,3-dichloro- are not extensively documented. the large-scale synthesis of related compounds, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, suggests that similar methodologies could be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[1.1.1]pentane, 1,3-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

    Reduction: Hydrodechlorination typically involves the use of reducing agents like TMS3SiH.

    Oxidation: Oxidizing agents such as peroxides or oxygen can be used for oxidation reactions.

Major Products:

    Substitution Products: Various substituted bicyclo[1.1.1]pentane derivatives.

    Reduction Products: Dechlorinated bicyclo[1.1.1]pentane derivatives.

    Oxidation Products: Oxidized bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Chemistry: Bicyclo[1.1.1]pentane, 1,3-dichloro- is used as a building block in organic synthesis due to its unique structure and reactivity. It serves as a precursor for the synthesis of various complex molecules .

Biology and Medicine: In medicinal chemistry, bicyclo[1.1.1]pentane derivatives are explored as bioisosteres for para-substituted benzene rings. These derivatives exhibit enhanced solubility, metabolic stability, and biological activity compared to their aromatic counterparts .

Industry: The compound finds applications in materials science, where it is used to create novel materials with unique properties. It is also investigated for its potential use in drug discovery and development .

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentane, 1,3-dichloro- involves its interaction with molecular targets through its strained bicyclic structure. The compound can undergo various chemical transformations, allowing it to interact with different biological pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: Bicyclo[1.1.1]pentane, 1,3-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and allows for further functionalization, making it a valuable compound in synthetic chemistry and drug design .

Properties

IUPAC Name

1,3-dichlorobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2/c6-4-1-5(7,2-4)3-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZVXJCKPLNRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442969
Record name Bicyclo[1.1.1]pentane, 1,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22287-43-0
Record name Bicyclo[1.1.1]pentane, 1,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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